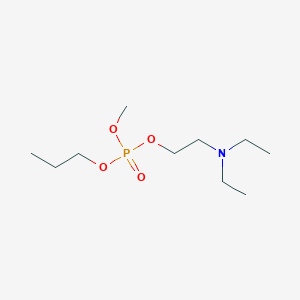
2-(Diethylamino)ethyl methyl propyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl methyl propyl phosphate is an organophosphorus compound characterized by the presence of a diethylamino group, an ethyl group, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl methyl propyl phosphate typically involves the reaction of diethylaminoethanol with methyl propyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Diethylaminoethanol+Methyl propyl phosphorodichloridate→2-(Diethylamino)ethyl methyl propyl phosphate+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl methyl propyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of substituted phosphates with various functional groups.
Scientific Research Applications
2-(Diethylamino)ethyl methyl propyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic applications, including as an anticholinesterase agent.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl methyl propyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzymes by phosphorylating active site residues, leading to the formation of stable enzyme-inhibitor complexes. This mechanism is particularly relevant in the context of anticholinesterase activity, where the compound inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl methyl phosphonate
- 2-(Diethylamino)ethyl ethyl phosphate
- 2-(Diethylamino)ethyl methyl butyl phosphate
Uniqueness
2-(Diethylamino)ethyl methyl propyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
87728-57-2 |
|---|---|
Molecular Formula |
C10H24NO4P |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
2-(diethylamino)ethyl methyl propyl phosphate |
InChI |
InChI=1S/C10H24NO4P/c1-5-9-14-16(12,13-4)15-10-8-11(6-2)7-3/h5-10H2,1-4H3 |
InChI Key |
MVNXKPAHYLCZET-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OC)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















